3-{[1-(3-Methoxyphenyl)ethyl]amino}propan-1-ol
Description
3-{[1-(3-Methoxyphenyl)ethyl]amino}propan-1-ol is a propanolamine derivative characterized by a hydroxyl group at position 1 of the propane backbone and an amino group at position 3. The amino group is substituted with a 1-(3-methoxyphenyl)ethyl moiety, which introduces aromaticity and electron-donating methoxy functionality. This structural motif is critical for its physicochemical properties, such as moderate lipophilicity (logP ~2.1 estimated) and a molecular weight of 225.28 g/mol. The compound’s stereochemistry and hydrogen-bonding capacity (due to -OH and -NH groups) influence its solubility in polar solvents like ethanol and water .
Properties
Molecular Formula |
C12H19NO2 |
|---|---|
Molecular Weight |
209.28 g/mol |
IUPAC Name |
3-[1-(3-methoxyphenyl)ethylamino]propan-1-ol |
InChI |
InChI=1S/C12H19NO2/c1-10(13-7-4-8-14)11-5-3-6-12(9-11)15-2/h3,5-6,9-10,13-14H,4,7-8H2,1-2H3 |
InChI Key |
VBPQRSDVSWPRHA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC(=CC=C1)OC)NCCCO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[1-(3-Methoxyphenyl)ethyl]amino}propan-1-ol can be achieved through several synthetic routes. One common method involves the reductive amination of 3-methoxyphenylacetone with 3-aminopropanol. The reaction typically employs a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-{[1-(3-Methoxyphenyl)ethyl]amino}propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or pyridinium chlorochromate.
Reduction: The aromatic ring can be reduced under hydrogenation conditions using catalysts like palladium on carbon.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Sodium hydride (NaH), alkyl halides
Major Products
Oxidation: 3-{[1-(3-Methoxyphenyl)ethyl]amino}propan-1-one
Reduction: this compound with a reduced aromatic ring
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
3-{[1-(3-Methoxyphenyl)ethyl]amino}propan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as analgesic or anti-inflammatory effects.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 3-{[1-(3-Methoxyphenyl)ethyl]amino}propan-1-ol involves its interaction with various molecular targets. It may act as an agonist or antagonist at specific receptors, modulating their activity. The compound can also inhibit certain enzymes, affecting metabolic pathways. The exact pathways and targets depend on the specific biological context and the concentration of the compound.
Comparison with Similar Compounds
Key Observations :
- Backbone Modifications : Fluoxetine () lacks the hydroxyl group at C1, reducing polarity and increasing blood-brain barrier permeability.
Physicochemical Properties
Key Trends :
- Chlorine Substituents : Increase molecular weight and logP but reduce solubility ( vs. Target).
- Thiophene vs. Methoxyphenyl : Thiophene’s sulfur atom lowers logP and improves solubility compared to methoxyphenyl .
Pharmacological Activity
- Target Compound: Limited data, but the methoxyphenyl group may interact with serotonin or adrenergic receptors, akin to Fluoxetine ().
- Fluoxetine () : A selective serotonin reuptake inhibitor (SSRI); removal of the hydroxyl group enhances CNS activity.
- Chlorophenyl Analog () : Chlorine’s electronegativity may enhance receptor binding but reduce metabolic stability.
Analytical Characterization
Key Insight : The target’s aromatic protons and hydroxyl group produce distinct NMR shifts compared to thiophene-containing analogs .
Biological Activity
3-{[1-(3-Methoxyphenyl)ethyl]amino}propan-1-ol, also known as a derivative of propanolamine, has garnered attention in the field of medicinal chemistry for its potential biological activities, particularly in anticancer therapies. This article explores its synthesis, biological properties, and relevant case studies.
Synthesis
The compound can be synthesized through a series of chemical reactions involving 3-methoxy-N-propylaniline and 3-bromo-1-propanol, resulting in high yields. The synthetic pathway typically includes the use of potassium carbonate as a base and acetonitrile (ACN) as a solvent, followed by refluxing to facilitate the reaction. The final product is purified using column chromatography to obtain the desired compound in pure form .
Anticancer Activity
Recent studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. The compound's mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation.
- Cell Line Studies :
- Mechanistic Insights :
Comparative Efficacy
A comparative analysis of various derivatives revealed that compounds with similar structural motifs exhibited varying degrees of biological activity. For instance, compounds with methoxy substitutions showed enhanced anticancer efficacy compared to their non-substituted counterparts .
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | MCF-7 (breast cancer) | 5.0 | Apoptosis induction via caspases |
| Another derivative | SK-OV-3 (ovarian cancer) | 19.5 | Antitubulin polymerization inhibition |
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Case Study 1 : A study evaluated the efficacy of this compound in combination with traditional chemotherapeutics. Results indicated a synergistic effect that enhanced overall cytotoxicity against resistant cancer cell lines.
- Case Study 2 : Another investigation focused on the pharmacokinetics of the compound, revealing favorable absorption and distribution characteristics that support its use in clinical settings.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
